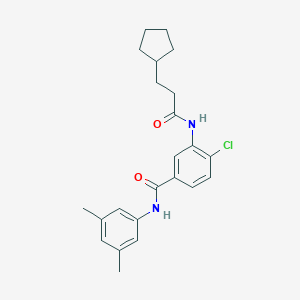![molecular formula C21H16Br2N2O2 B309414 2,5-dibromo-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309414.png)
2,5-dibromo-N-[3-(3-toluidinocarbonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dibromo-N-[3-(3-toluidinocarbonyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as BRD4 inhibitor and is used in various research applications.
Mechanism of Action
The mechanism of action of 2,5-dibromo-N-[3-(3-toluidinocarbonyl)phenyl]benzamide involves the inhibition of BRD4. BRD4 is a protein that binds to chromatin and regulates gene expression. By inhibiting BRD4, 2,5-dibromo-N-[3-(3-toluidinocarbonyl)phenyl]benzamide disrupts the expression of genes that are crucial for cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2,5-dibromo-N-[3-(3-toluidinocarbonyl)phenyl]benzamide has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells and induces cell death. In vivo studies have shown that 2,5-dibromo-N-[3-(3-toluidinocarbonyl)phenyl]benzamide reduces tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 2,5-dibromo-N-[3-(3-toluidinocarbonyl)phenyl]benzamide in lab experiments is its specificity for BRD4. This compound selectively inhibits BRD4, which makes it an ideal tool for studying the role of BRD4 in cancer cell growth and proliferation. However, one of the limitations of using this compound is its low solubility, which can make it challenging to work with in certain experimental settings.
Future Directions
There are several future directions for research on 2,5-dibromo-N-[3-(3-toluidinocarbonyl)phenyl]benzamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the optimization of its pharmacological properties to improve its efficacy as a therapeutic agent. Additionally, there is a need for further research to understand the mechanism of action of this compound and its potential for use in combination with other cancer therapies.
Conclusion:
2,5-dibromo-N-[3-(3-toluidinocarbonyl)phenyl]benzamide is a unique compound that has significant potential for use in scientific research, particularly in the field of cancer research. Its specificity for BRD4 and its ability to inhibit cancer cell growth and proliferation make it an ideal tool for studying the role of BRD4 in cancer. Further research is needed to optimize its pharmacological properties and understand its mechanism of action fully.
Synthesis Methods
The synthesis of 2,5-dibromo-N-[3-(3-toluidinocarbonyl)phenyl]benzamide involves a series of chemical reactions. The starting material for the synthesis is 3-aminobenzoic acid, which is converted to 3-(3-toluidinocarbonyl)benzoic acid. This compound is then reacted with 2,5-dibromoaniline to form the final product, 2,5-dibromo-N-[3-(3-toluidinocarbonyl)phenyl]benzamide. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
2,5-dibromo-N-[3-(3-toluidinocarbonyl)phenyl]benzamide is widely used in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the activity of BRD4, a protein that plays a crucial role in cancer cell growth and proliferation. By inhibiting BRD4, 2,5-dibromo-N-[3-(3-toluidinocarbonyl)phenyl]benzamide has the potential to be used as a therapeutic agent for the treatment of various types of cancer.
properties
Product Name |
2,5-dibromo-N-[3-(3-toluidinocarbonyl)phenyl]benzamide |
|---|---|
Molecular Formula |
C21H16Br2N2O2 |
Molecular Weight |
488.2 g/mol |
IUPAC Name |
2,5-dibromo-N-[3-[(3-methylphenyl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C21H16Br2N2O2/c1-13-4-2-6-16(10-13)24-20(26)14-5-3-7-17(11-14)25-21(27)18-12-15(22)8-9-19(18)23/h2-12H,1H3,(H,24,26)(H,25,27) |
InChI Key |
MCAPASWLOKANEW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Br)Br |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propyl 2-hydroxy-5-{[(4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B309331.png)
![4-{[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B309332.png)
![N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309333.png)
![3,4-dichloro-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309336.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-3,4-dichlorobenzamide](/img/structure/B309337.png)
![3,4-dichloro-N-{3-[(4-methoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B309338.png)
![Methyl 5-[(3-cyclopentylpropanoyl)amino]-2-hydroxybenzoate](/img/structure/B309340.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-isopentylbenzamide](/img/structure/B309341.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B309342.png)

![3-[(3-cyclopentylpropanoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B309346.png)
![Ethyl 4-chloro-3-[(3-cyclopentylpropanoyl)amino]benzoate](/img/structure/B309349.png)
![Propyl 3-methoxy-4-[(4-methylbenzoyl)oxy]benzoate](/img/structure/B309351.png)
![Methyl 3-methoxy-4-[(4-methylbenzoyl)oxy]benzoate](/img/structure/B309353.png)